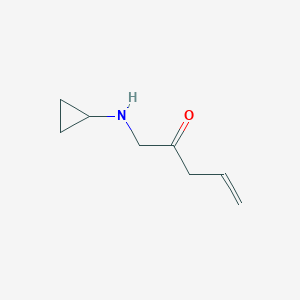

1-(Cyclopropylamino)pent-4-en-2-one

Description

1-(Cyclopropylamino)pent-4-en-2-one is a ketone derivative characterized by a pent-4-en-2-one backbone substituted with a cyclopropylamino group at position 1. The cyclopropyl ring introduces steric constraints and electronic effects due to its strained three-membered structure, which can influence reactivity, stability, and intermolecular interactions. This compound shares structural motifs with bioactive molecules, such as protease inhibitors and transport modulators, where the cyclopropyl group often enhances metabolic stability or binding affinity .

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-(cyclopropylamino)pent-4-en-2-one |

InChI |

InChI=1S/C8H13NO/c1-2-3-8(10)6-9-7-4-5-7/h2,7,9H,1,3-6H2 |

InChI Key |

BUMZWLYYACAAMJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=O)CNC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylamino)pent-4-en-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with pent-4-en-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylamino)pent-4-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Cyclopropylamino)pent-4-en-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-(Cyclopropylamino)pent-4-en-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Fluorination: Compound 7k incorporates pentafluoro substituents, which increase electronegativity and metabolic stability compared to non-fluorinated analogs like this compound.

- Aromatic vs. Aliphatic Substituents : 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one demonstrates how chlorophenyl groups enhance lipophilicity, whereas aliphatic substituents (e.g., pyridine in 7k) may improve solubility.

Structural and Computational Analysis

- DFT Methods: Studies like those in employ density-functional theory (DFT) to predict thermochemical properties, which could be applied to compare the stability of cyclopropylamino-containing compounds .

- Crystallography : Software such as SHELX () is critical for resolving structural details, particularly for analogs with complex stereochemistry like Telaprevir .

Biological Activity

1-(Cyclopropylamino)pent-4-en-2-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of 139.19 g/mol. The compound features a cyclopropyl group attached to an amino group, which is further connected to a pent-4-en-2-one structure, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H13N |

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclopropyl group may influence the compound's binding affinity and selectivity towards specific targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering physiological processes.

- Receptor Modulation: Interaction with receptors could lead to downstream signaling effects, influencing cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Properties: There is emerging evidence that suggests neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of structurally similar compounds found that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria. This suggests that this compound may also have similar activity based on its structural characteristics.

Case Study 2: Neuroprotection

Research on neuroprotective agents has highlighted the importance of compounds that can mitigate oxidative stress in neuronal cells. A related study demonstrated that cyclo-(L-Pro-L-Phe), a cyclic dipeptide, activated PPAR-γ pathways that protect against oxidative damage. This mechanism could be relevant for understanding how this compound might exert neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.